2',4'-Difluoro-[1,1'-biphenyl]-4-amine
Overview
Description
2’,4’-Difluoro-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with two fluorine atoms attached at the 2’ and 4’ positions and an amine group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Difluoro-[1,1’-biphenyl]-4-amine typically involves the following steps:
Starting Material: The process begins with the preparation of 2,4-difluoroaniline, which serves as a key intermediate.
Suzuki–Miyaura Coupling: This reaction involves the coupling of 2,4-difluoroaniline with a suitable boronic acid derivative in the presence of a palladium catalyst and a base.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of 2’,4’-Difluoro-[1,1’-biphenyl]-4-amine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the amine group, which activates the benzene ring towards electrophiles.
Oxidation and Reduction: The amine group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The biphenyl structure allows for various coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Substituted Biphenyls: Formed through substitution reactions.
Nitro Derivatives: Formed through oxidation.
Complex Biphenyl Derivatives: Formed through coupling reactions.
Scientific Research Applications
2’,4’-Difluoro-[1,1’-biphenyl]-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2’,4’-Difluoro-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their activity. These interactions can modulate signaling pathways and biological processes, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
2,4-Difluoro-1,1’-biphenyl: Lacks the amine group, making it less reactive in certain chemical reactions.
4,4’-Difluorobiphenyl: Has fluorine atoms at different positions, leading to different chemical properties and reactivity.
2,2’-Difluorobiphenyl: Another structural isomer with distinct reactivity patterns.
Uniqueness: 2’,4’-Difluoro-[1,1’-biphenyl]-4-amine is unique due to the presence of both fluorine atoms and an amine group, which confer specific reactivity and interaction capabilities. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(2,4-difluorophenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N/c13-9-3-6-11(12(14)7-9)8-1-4-10(15)5-2-8/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXDFWLVJGVNGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374247 | |
Record name | 2',4'-Difluoro-biphenyl-4-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62575-36-4 | |
Record name | 2',4'-Difluoro-biphenyl-4-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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